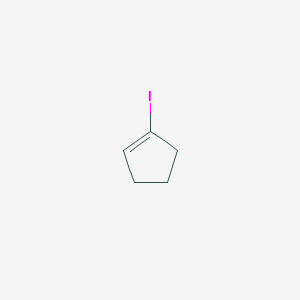

1-Iodocyclopentene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7I/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOSEWMRNVIYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338460 | |

| Record name | 1-Iodocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17497-52-8 | |

| Record name | 1-Iodocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodocyclopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Insights of 1 Iodocyclopentene

The preparation of 1-Iodocyclopentene can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone (B42830) hydrazone with iodine in the presence of a base. researchgate.net This reaction, a variation of the Shapiro reaction, proceeds through the formation of a vinyldiazene intermediate, which then eliminates nitrogen gas to form a vinyl anion. Subsequent trapping of this anion with iodine yields the desired this compound.

Another synthetic approach is the iodonium-promoted 5-endo-dig carbocyclization of δ-alkynyl-β-ketoesters using molecular iodine. organic-chemistry.org This method allows for the formation of functionalized iodocyclopentenes at room temperature. organic-chemistry.org The mechanism involves the activation of the alkyne by the iodine, followed by the intramolecular attack of the enolate to form the five-membered ring and install the iodo-substituent.

Physical and Spectroscopic Properties of 1 Iodocyclopentene

Physical Properties

Key physical data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₇I nih.govguidechem.com |

| Molecular Weight | 194.01 g/mol nih.gov |

| CAS Number | 17497-52-8 nih.govguidechem.com |

This data is compiled from multiple sources and may represent typical values.

Reactions with Stereogenic Organocuprates

Iron-Catalyzed Reductive Cross-Coupling Reactions

Spectroscopic Data

Spectroscopic techniques are essential for confirming the structure of this compound. weebly.com

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 194, corresponding to its molecular weight. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum displays characteristic signals for the vinylic proton and the allylic and aliphatic protons of the cyclopentene (B43876) ring. ebi.ac.uk

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two sp² hybridized carbons of the double bond (with the carbon bearing the iodine appearing at a characteristic chemical shift) and the three sp³ hybridized carbons of the ring. weebly.comebi.ac.uk

Mechanistic Investigations and Elucidation of Reaction Pathways

Studies on Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. nih.gov The involvement of 1-iodocyclopentene in such reactions has been a subject of mechanistic scrutiny to understand the intricate steps of catalysis.

The catalytic cycle of transition metal-mediated reactions often involves a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. caltech.edu In the context of reactions involving this compound, the elucidation of the specific catalytic cycle is crucial for optimizing reaction conditions and predicting outcomes. While general principles of transition metal catalysis are well-established, the specific intermediates and reaction kinetics can vary significantly depending on the metal, ligands, and substrates involved. nih.govrsc.org

For instance, in palladium-catalyzed cross-coupling reactions, a common pathway begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex. This step is often rate-determining and leads to a palladium(II) intermediate. Subsequent steps, such as transmetalation with an organometallic reagent and reductive elimination, regenerate the palladium(0) catalyst and yield the final coupled product. caltech.edu Computational studies are frequently employed to model these cycles and predict the energies of various intermediates and transition states, offering deep insights into the reaction mechanism. youtube.com

The following table outlines a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound.

| Step | Description | Intermediate Formed |

| Oxidative Addition | The C-I bond of this compound adds to the Pd(0) catalyst. | Cyclopentenyl-Pd(II)-I complex |

| Transmetalation | A nucleophilic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. | Di-organic-Pd(II) complex |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Coupled product and Pd(0) catalyst |

This table represents a simplified, generalized catalytic cycle. The actual mechanism can be more complex and may vary based on specific reaction conditions.

The direct observation and characterization of reactive intermediates are paramount for confirming a proposed catalytic cycle. ecust.edu.cn Techniques such as spectroscopy (NMR, X-ray crystallography) and mass spectrometry are invaluable for identifying these transient species. In many transition metal-catalyzed reactions, metal-carbene or metal-vinylidene complexes have been proposed as key intermediates. ecust.edu.cn For example, in gold-catalyzed cyclization reactions, the formation of a gold-vinylidene intermediate has been suggested through experimental and computational evidence. researchgate.net

While isolating these intermediates can be challenging due to their high reactivity, their existence can often be inferred through trapping experiments or by designing systems where the intermediate is stabilized. ecust.edu.cnsioc-journal.cn The characterization of such intermediates provides direct evidence for the mechanistic pathway and can explain observed selectivity and reactivity. ecust.edu.cn

The electronic nature of substituents on a reacting molecule can profoundly influence its reactivity. lumenlearning.com Electron-withdrawing groups (EWGs) decrease electron density from a reaction center, which can have significant effects on the rates and outcomes of chemical transformations. libretexts.orgsaskoer.ca In the context of this compound, the presence of an EWG on the cyclopentene (B43876) ring would be expected to alter its reactivity in transition metal-catalyzed processes.

The table below summarizes the general effects of electron-withdrawing substituents on the reactivity of organic molecules in electrophilic aromatic substitution, which provides a useful analogy for understanding potential effects on this compound.

| Effect | Description | Impact on Reactivity |

| Inductive Effect | Withdrawal of electron density through sigma bonds due to the high electronegativity of atoms in the substituent. libretexts.org | Deactivates the ring towards electrophilic attack. lumenlearning.com |

| Resonance Effect | Withdrawal of electron density through the pi system. libretexts.org | Deactivates the ring and can direct incoming electrophiles. |

This table provides a general overview. The specific impact of a substituent on this compound would require dedicated experimental and computational studies.

Identification of Key Intermediates

Radical Pathways in this compound Transformations

In addition to ionic pathways, reactions involving this compound can also proceed through radical mechanisms. This is particularly relevant given the relatively weak carbon-iodine bond.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 51 kcal/mol. libretexts.org This relatively low energy means that the C-I bond can be cleaved homolytically (each atom retaining one electron) under certain conditions, such as exposure to UV light or in the presence of radical initiators, to form a cyclopentenyl radical and an iodine radical. libretexts.orgsmolecule.comchegg.com

This homolytic cleavage is the initiation step for many radical reactions. libretexts.org The stability of the resulting cyclopentenyl radical plays a role in the facility of this process. The generation of alkyl radicals from alkyl iodides via halogen-atom transfer (XAT) is a recognized strategy in organic synthesis. nih.gov Photochemical studies on similar compounds like 1-iodocyclohexene (B92552) have shown that homolytic cleavage of the C-I bond is a primary process upon UV irradiation. mdpi.com

To verify the involvement of radical intermediates in a reaction, radical trapping experiments are often conducted. nih.gov These experiments involve adding a stable radical, known as a radical trap, to the reaction mixture. If the reaction is inhibited or if a product formed from the reaction of the proposed intermediate with the trap is detected, it provides strong evidence for a radical pathway. nih.gov

A commonly used radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. pw.edu.pl TEMPO is a stable nitroxyl (B88944) radical that can efficiently scavenge reactive carbon-centered radicals to form a stable adduct. pw.edu.pl The absence of the expected product and the identification of the TEMPO-adduct in a reaction involving this compound would strongly suggest that the transformation proceeds, at least in part, via a cyclopentenyl radical intermediate. nih.gov

The following table outlines the purpose and expected outcome of a radical trapping experiment using TEMPO.

| Experiment | Purpose | Expected Outcome if Radical Pathway is Present |

| Reaction of this compound under proposed conditions with added TEMPO | To determine if a radical intermediate is formed. | The formation of the main product is suppressed or completely inhibited. A new product, the TEMPO-cyclopentenyl adduct, is formed and can be detected (e.g., by GC/MS). nih.gov |

Radical Clock Experiments

Radical clock experiments are instrumental in detecting the presence of radical intermediates and measuring the rates of their reactions. illinois.edu While specific radical clock experiments directly featuring this compound are not extensively documented in the provided search results, the principles can be applied by analogy from studies on similar alkyl and vinyl halides. For instance, in transformations involving reagents known to generate radicals, such as those seen in certain transition-metal-free coupling reactions, the involvement of a cyclopentenyl radical derived from this compound would be a key mechanistic hypothesis. nih.govresearchgate.net

Such an experiment would typically involve a competition between a bimolecular trapping reaction and a unimolecular rearrangement of the radical intermediate. The ratio of the resulting products, combined with the known rate of the rearrangement (the "clock"), allows for the calculation of the unknown rate of the trapping reaction. illinois.edu The detection of products resulting from a rearranged radical would serve as strong evidence for a radical pathway. researchgate.net For example, electron paramagnetic resonance (EPR) spectroscopy is a powerful technique used alongside these experiments to directly observe and characterize radical intermediates formed during a reaction. researchgate.net

Ionic Mechanisms and Carbocation Formation

This compound, like other vinyl iodides, can undergo reactions via ionic pathways, typically involving the formation of a vinyl carbocation intermediate. researchgate.net The generation of carbocations is a key step in SN1 and E1 reactions. masterorganicchemistry.com182.160.97 Several factors favor the formation of a carbocation from a substrate: a structure that leads to a relatively stable carbocation, the use of an ionizing solvent, and the absence of strong bases or nucleophiles. masterorganicchemistry.com

The irradiation of vinyl iodides is a known method for generating vinyl cations. researchgate.net This process is believed to proceed through an initial homolytic cleavage of the carbon-iodine bond to form a radical pair, which then undergoes electron transfer to produce an ion pair. researchgate.netnih.gov In the context of this compound, this would lead to the formation of a cyclopentenyl cation. The stability of this carbocation and the polarity of the solvent are crucial in determining the reaction pathway. masterorganicchemistry.com In less polar solvents, the formation of tight ion pairs can influence the product distribution, whereas more polar, dissociating solvents favor the formation of "free" carbocations. masterorganicchemistry.com The subsequent reaction of this carbocationic intermediate with nucleophiles present in the reaction mixture leads to the final products. nih.gov For example, in methanol (B129727), the cyclopentenyl cation can be trapped to form 1-methoxycyclopentene. nih.govnih.gov

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is critical for understanding the underlying mechanisms and for controlling the three-dimensional structure of the products.

In many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the geometry of the starting vinyl halide is often retained in the product. numberanalytics.com This stereospecificity is a hallmark of these reactions and implies a mechanism that does not allow for the equilibration of the double bond geometry. For this compound, this means that the five-membered ring's double bond configuration is preserved in the coupled product. researchgate.net

The mechanism of reactions like the Suzuki coupling involves a series of steps—oxidative addition, transmetalation, and reductive elimination—that typically proceed with retention of configuration at the sp² carbon centers of the alkene. numberanalytics.com This retention is crucial for the synthesis of complex molecules where control of stereochemistry is paramount. numberanalytics.comresearchgate.net

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.comkhanacademy.orgmasterorganicchemistry.com In reactions of this compound, both aspects are significant.

The regioselectivity of a reaction is often governed by steric and electronic factors. nih.gov For example, in a coupling reaction, the incoming group may preferentially add to the carbon bearing the iodine atom due to the nature of the catalytic cycle. nih.gov

Stereoselectivity in these reactions is often dictated by the mechanism. masterorganicchemistry.comnih.gov For instance, in elimination reactions that might compete with substitution, the formation of the most stable (trans) alkene product is generally favored (Zaitsev's rule), which is a stereoselective outcome. masterorganicchemistry.com In coupling reactions, the choice of catalyst and ligands can profoundly influence the stereochemical outcome. sioc-journal.cn The steric bulk of ligands on a metal catalyst can direct the approach of the reactants, leading to the preferential formation of one stereoisomer. nih.gov In some cases, a closed, cyclic transition state is proposed to explain the observed selectivity. nih.gov

Retention of Olefin Geometry

Influence of Sonochemistry on Reaction Mechanisms

Sonochemistry, the application of ultrasound to chemical reactions, can dramatically alter reaction rates and pathways by introducing unique physical and chemical effects. nih.govorganic-chemistry.org

The chemical effects of ultrasound stem from acoustic cavitation: the formation, growth, and violent implosive collapse of microscopic bubbles in the liquid. organic-chemistry.orgekb.egillinois.edu The collapse of these bubbles is an adiabatic process that generates transient "hot spots" with extremely high local temperatures (estimated around 5000 K) and pressures (hundreds to thousands of atmospheres). ekb.egillinois.eduillinois.edu

These extreme conditions can drive chemical reactions through pyrolysis and the formation of high-energy radical species. illinois.edumdpi.com For reactions involving this compound, sonication can favor radical pathways. researchgate.netnih.govmdpi.com For example, in the photolysis of 1-iodocyclohexene (a close analog), the application of ultrasound was found to significantly promote the radical route over the ionic route. nih.govnih.govmdpi.com This is attributed to the high-energy environment within the collapsing cavitation bubbles, which facilitates the homolytic cleavage of the carbon-iodine bond. researchgate.net

Furthermore, in heterogeneous reactions involving solids, cavitation creates powerful physical effects. illinois.edu The collapse of a bubble near a solid surface is asymmetric, generating high-velocity microjets of liquid that impinge on the surface. ekb.egillinois.edu This process, along with shockwaves from bubble collapse, can clean and activate the surface of metal reagents (like zinc or magnesium used in Barbier reactions), remove passivating layers, and increase mass transport, thereby accelerating the reaction. illinois.eduillinois.eduwikipedia.org

The table below summarizes the effect of different conditions on the photochemical reaction of 1-iodocyclohexene in methanol, which serves as a model for the potential behavior of this compound. nih.gov

| Entry | Conditions | Conversion of Substrate (%) | Yield of Radical Product (%) | Yield of Ionic Product (%) |

| A | Irradiation, Mechanical Stirring | 35 | 10 | 18 |

| B | Irradiation, Ultrasound | 90 | 45 | 10 |

| C | Irradiation, Mechanical Stirring, Zn | 60 | 15 | 40 |

| D | Irradiation, Ultrasound, Zn | 95 | 30 | 35 |

| Data derived from a study on 1-iodocyclohexene, illustrating the influence of ultrasound on reaction pathways. nih.gov |

Impact on Radical Product Formation

The formation of radical products from this compound is a key aspect of its reactivity, particularly under photochemical conditions. The process is initiated by the homolytic cleavage of the carbon-iodine (C-I) bond upon exposure to stimuli like UV light, which generates a highly reactive 1-cyclopentenyl radical and an iodine radical. smolecule.comuomustansiriyah.edu.iq This primary step opens up pathways for various radical-mediated reactions.

The application of external energy sources, such as ultrasound, has been shown to significantly influence the reaction pathway, favoring the radical route over ionic alternatives. In analogous systems like 1-iodocyclohexene, ultrasonic irradiation of the compound in methanol leads to a rapid increase in the formation of radical-derived products. mdpi.comnih.gov This effect is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can promote the homolytic C-I bond cleavage and influence the fate of the resulting radical pair. mdpi.comresearchgate.net

Studies on the photolysis of 1-iodocyclohexene in the presence of zinc have demonstrated that the combination of ultrasound and UV irradiation accelerates the degradation of the starting iodide and increases the proportion of radical products compared to reactions under silent conditions or with simple mechanical stirring. mdpi.comnih.govresearchgate.net Without zinc, the application of ultrasound and irradiation also leads to a substantial increase in radical product formation. mdpi.comnih.gov This suggests that sonochemical effects predominantly favor the radical pathway in the photobehavior of cyclic vinyl iodides. mdpi.comresearchgate.net

The table below, adapted from studies on 1-iodocyclohexene, illustrates the typical influence of reaction conditions on product distribution, highlighting the enhanced formation of radical-derived products under ultrasound.

| Entry | Conditions | Starting Material Conversion (%) | Ionic Product Yield (%) | Radical Product Yield (%) |

|---|---|---|---|---|

| A | Irradiation (UV) | 33 | 41 | 26 |

| B | Irradiation (UV) + Ultrasound | 67 | 25 | 42 |

| C | Irradiation (UV) + Zn + Mechanical Stirring | 56 | 57 | 22 |

| D | Irradiation (UV) + Zn + Ultrasound | 81 | 55 | 40 |

Data adapted from a study on 1-iodocyclohexene in methanol to illustrate the principle. researchgate.net Ionic products include enol ethers and their derivatives, while the radical product is the corresponding cycloalkene.

Enhanced Mass Transfer and Surface Activation in Heterogeneous Systems

Ultrasound irradiation is a powerful tool for overcoming these limitations. slideshare.net The application of ultrasound in heterogeneous mixtures induces several physical effects:

Enhanced Mass Transfer: The violent collapse of cavitation bubbles near a liquid-solid interface generates powerful microjets and shock waves. mdpi.comresearchgate.net This creates intense turbulence throughout the reaction medium, significantly improving the transport of reactants from the bulk liquid phase to the surface of the solid. mdpi.comnumberanalytics.comyoutube.com This "sonochemical stirring" is often more effective than conventional mechanical agitation because it is distributed evenly throughout the entire reaction volume. researchgate.net

Surface Activation: The same ultrasonic effects can physically alter the surface of a solid reactant or catalyst. The high-velocity microjets can cause pitting and erosion of the surface, which removes passivating layers (like oxides) and creates fresh, highly reactive sites. researchgate.net This cleaning and activation of the surface increases the available interfacial area for the reaction to occur.

These phenomena are particularly relevant for reactions of this compound that are sluggish under normal conditions. For example, in the reduction or coupling reactions of this compound using a solid metal, the rate can be limited by the diffusion of the iodide to the metal surface. By applying ultrasound, the mass transfer is accelerated, and the metal surface is continuously cleaned and activated, leading to significantly higher reaction rates and yields. mdpi.comresearchgate.net

Mechanistic Insights from Deuterium (B1214612) Labelling and Computational Chemistry

Understanding the precise sequence of bond-making and bond-breaking events in reactions involving this compound requires sophisticated mechanistic investigation tools. Deuterium labelling and computational chemistry are two powerful, often complementary, approaches used to elucidate complex reaction pathways. diva-portal.org

Deuterium Labelling is an experimental technique where one or more hydrogen atoms in a reactant are replaced with deuterium (D), a heavy isotope of hydrogen. By tracking the position of the deuterium label in the products, chemists can infer the mechanism of the reaction. This is particularly useful for distinguishing between different possible reaction intermediates and transition states. researchgate.netchemrxiv.org While specific deuterium labelling studies on this compound are not widely documented, the technique is broadly applied to investigate the mechanisms of reactions involving vinyl halides. u-szeged.huethz.ch For instance, deuterium labelling experiments have been crucial in clarifying the mechanisms of rhodium-catalyzed hydroiodination of alkynes to form vinyl iodides. chemrxiv.orgethz.ch

Computational Chemistry utilizes the principles of quantum mechanics to model molecules and their reactions, providing a theoretical window into reaction mechanisms that can be difficult to observe experimentally. frontiersin.org Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates.

For this compound, computational studies have been used to analyze the feasibility of different reaction pathways following the initial photochemically-induced C-I bond cleavage. conicet.gov.ar One key question is whether the reaction proceeds through a radical pathway or an ionic pathway (involving a vinyl cation). Computational analysis of the thermodynamics of the electron transfer process from the 1-cyclopentenyl radical to the iodine atom can predict whether the formation of the corresponding vinyl cation is favorable in a given solvent. conicet.gov.ar For example, calculations have shown that for this compound, the formation of the carbocation is thermodynamically possible in a polar solvent like methanol. conicet.gov.ar This type of computational insight helps rationalize experimentally observed product distributions and guides the design of new reactions. frontiersin.orgconicet.gov.ar

Applications of 1 Iodocyclopentene in Complex Molecule Synthesis

Convergent and Stereocontrolled Total Synthesis Strategies

Convergent synthesis strategies aim to construct complex molecules by first preparing key fragments, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than linear syntheses. 1-Iodocyclopentene is a key player in such strategies, particularly in the total synthesis of natural products.

In the total synthesis of (−)-terpestacin, a sesterterpenoid known for its anti-angiogenic properties, a highly convergent approach was employed. rsc.org Researchers transformed (R)-(−)-carvone into a cyclopentanone (B42830) segment, carefully establishing all the necessary stereochemical centers. rsc.org Separately, (E,E)-farnesol was converted into another essential building block. rsc.org The crucial coupling of these fragments, where the cyclopentanone intermediate was selectively enolized and alkylated, led to the successful synthesis of the natural product. rsc.org

Similarly, the total synthesis of vannusals A and B, complex marine metabolites, utilized a convergent strategy where this compound derivatives were key. nih.gov A vinyl iodide fragment was coupled with an aldehyde fragment through a lithium-mediated reaction. nih.gov This was followed by a samarium(II) iodide-mediated ring closure to form the central core of the molecule. nih.gov These examples underscore the utility of this compound in facilitating convergent and stereocontrolled syntheses of complex natural products. rsc.orgnih.gov

A study on the total synthesis of phorboxazole A, a potent anticancer agent, also highlights the importance of convergent assembly of multiple components with controlled stereochemistry. nih.gov

| Natural Product | Key Strategy | Role of Cyclopentene (B43876) Derivative | Reference |

| (−)-Terpestacin | Convergent synthesis | Cyclopentanone segment for coupling | rsc.org |

| Vannusals A and B | Convergent synthesis, SmI₂-mediated cyclization | Vinyl iodide fragment for coupling | nih.gov |

| Phorboxazole A | Convergent assembly | Component in stereocontrolled synthesis | nih.gov |

Modular Approaches to Biologically Relevant Scaffolds

The cyclopentene ring is a common motif in many biologically active molecules. This compound provides a modular platform for constructing diverse molecular scaffolds with potential therapeutic applications. The cyclopentene moiety can act as a bioisostere for other cyclic structures, such as proline, making it an attractive scaffold in medicinal chemistry. royalsocietypublishing.org

Research has shown that cyclopentene-containing peptide-derived compounds can form pseudo-cyclic motifs through intramolecular interactions. royalsocietypublishing.org This ability to control the conformation between polar and nonpolar forms is a valuable strategy in drug design. royalsocietypublishing.org The combination of a cyclopentene scaffold with other pharmacophores, like amino acids, offers a pathway to new compounds with improved bio-physicochemical properties. royalsocietypublishing.org

Furthermore, the palladium-catalyzed cross-coupling of 1-alkenyl halides, including this compound, with bis(pinacolato)diboron (B136004) allows for the convenient synthesis of unsymmetrical 1,3-dienes. This borylation-coupling sequence provides a modular approach to creating complex diene structures that can serve as building blocks for a variety of biologically relevant molecules.

Precursors for Advanced Organic Building Blocks

This compound serves as a precursor for a variety of advanced organic building blocks through various chemical transformations. It is used as an intermediate in the synthesis of diverse organic compounds, including those with applications in pharmaceuticals and agrochemicals.

The vinylcyclopropane–cyclopentene rearrangement is a powerful method for constructing cyclopentene rings, which has been utilized in the synthesis of numerous terpenes. acs.org While not directly starting from this compound, this highlights the importance of the cyclopentene core as a synthetic target.

Additionally, palladium-catalyzed reactions of iodoalkenes like this compound with nucleophiles in the presence of carbon monoxide (aminocarbonylation) lead to the formation of amides. researchgate.netmdpi.com This method allows for the direct introduction of a carbonyl group and a nitrogen-containing functionality, creating valuable building blocks for further synthetic elaboration. researchgate.netmdpi.com

Integration of Diazo Functionality

The diazo group is a versatile functional group in organic synthesis, often used as a precursor for carbenes or in 1,3-dipolar cycloadditions. wikipedia.org While direct integration of a diazo group onto the cyclopentene ring from this compound is not a commonly cited primary application, related chemistry highlights potential pathways.

The synthesis of diazo compounds can be achieved from hydrazones by oxidation with iodine in the presence of a base. This suggests a potential, albeit indirect, route where this compound could be converted to a corresponding ketone, then to a hydrazone, and subsequently to a diazocyclopentane derivative.

More directly, diazonium salts, which are related to diazo compounds, have been used in reactions with alkyl iodides. nih.gov In a transition-metal-free C–N bond formation, an aryl radical generated from a diazonium salt can abstract the iodine atom from an alkyl iodide, leading to the formation of an alkyl radical that can then form a new C-N bond. nih.gov Although this example uses iodocyclopentane, the principle of halogen-atom transfer could potentially be applied to vinylic iodides like this compound under suitable conditions.

Formation of Organometallic Intermediates for Further Derivatization

A significant application of this compound lies in its ability to form organometallic intermediates, which are highly reactive species that can be further derivatized to create a wide range of new molecules. The reaction of organic halides with active metals like lithium and magnesium is a standard method for preparing organometallic compounds. libretexts.org

This compound can react with metals to form organolithium or Grignard reagents. libretexts.orgsolubilityofthings.com These organometallic intermediates are powerful nucleophiles and are widely used in carbon-carbon bond-forming reactions. For instance, they can react with aldehydes, ketones, and esters to introduce the cyclopentenyl moiety into a new molecule.

Palladium-catalyzed coupling reactions, such as the Suzuki and Negishi reactions, are cornerstone methodologies in modern organic synthesis. researchgate.netdokumen.pub In these reactions, this compound can serve as the electrophilic partner. It reacts with an organometallic nucleophile (e.g., an organoboron or organozinc compound) in the presence of a palladium catalyst to form a new carbon-carbon bond. For example, the Suzuki reaction of this compound with an organoboron reagent can be used to synthesize substituted cyclopentenes. dokumen.pub Similarly, metallaphotoredox-catalyzed cross-electrophile couplings can arylate alkenyl iodides like this compound. researchgate.net

The formation of organometallic intermediates from aryl iodides on metal surfaces has also been studied, providing insight into the mechanisms of coupling reactions. nih.gov These studies show that metal atoms can be extracted from the surface to form metal-organic species, which are key intermediates in these transformations. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Grignard Reaction | Magnesium | Cyclopentenylmagnesium iodide | libretexts.orgsolubilityofthings.com |

| Organolithium Formation | Lithium | Cyclopentenyllithium | libretexts.orgsolubilityofthings.com |

| Suzuki Coupling | Organoboron reagent, Pd catalyst | Substituted cyclopentene | dokumen.pub |

| Negishi Coupling | Organozinc reagent, Pd catalyst | Substituted cyclopentene | researchgate.net |

| Metallaphotoredox Coupling | Aryl bromide, Ni/photocatalyst | Arylated cyclopentene | researchgate.net |

Computational and Theoretical Chemistry Studies on 1 Iodocyclopentene

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.com It has been widely applied to study the mechanisms of various organic reactions, offering a balance between computational cost and accuracy. mdpi.comsioc-journal.cn For reactions involving 1-iodocyclopentene, DFT calculations can map out the entire potential energy surface, identifying transition states and intermediates, thereby providing a step-by-step description of the reaction pathway. pku.edu.cn

For instance, in cycloaddition reactions, DFT can distinguish between concerted and stepwise mechanisms. pku.edu.cn It can also clarify the role of catalysts and the influence of substituents on the reaction barrier. rsc.org The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental observations. whiterose.ac.uk

The reactivity of this compound is fundamentally governed by its electronic structure. mdpi.com The carbon-iodine bond is a key feature, being relatively weak and polarized, making it susceptible to both homolytic and heterolytic cleavage. researchgate.net Computational analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide qualitative insights into its reactivity. The distribution of electron density and electrostatic potential can pinpoint the electrophilic and nucleophilic sites within the molecule.

Advanced computational methods allow for a deeper understanding of bonding and reactivity beyond simple orbital theories. osti.gov For example, analyzing the electron localization function (ELF) and non-covalent interaction (NCI) plots can reveal subtle electronic effects that influence reaction pathways. These analyses are critical for understanding the behavior of this compound in complex reaction environments.

Prediction of Reaction Outcomes and Selectivities

A significant application of computational chemistry is the prediction of reaction outcomes and selectivities (chemo-, regio-, and stereoselectivity). arxiv.orgmi-6.co.jp For reactions involving this compound, computational models can predict the major and minor products by comparing the activation energies of competing reaction pathways. nih.gov

Recent advancements in machine learning, often combined with DFT data, are enhancing the predictive power of these models. arxiv.orgnih.gov These approaches can learn from large datasets of known reactions to predict the outcomes of new, unseen reactions with increasing accuracy. arxiv.org The prediction of selectivity is particularly challenging due to the small energy differences that often govern product ratios. nih.gov High-level computational methods are often required to achieve the necessary accuracy. nih.gov

Table 1: Predicted Product Ratios in a Hypothetical Reaction of this compound

| Pathway | Product | Calculated ΔG‡ (kcal/mol) | Predicted Ratio (%) |

| A | Product A | 15.2 | 95 |

| B | Product B | 17.5 | 5 |

Note: This table is illustrative and based on hypothetical DFT calculations for a reaction of this compound. The predicted ratio is derived from the difference in the Gibbs free energy of activation (ΔG‡) for competing pathways.

Molecular Modeling and Dynamics Simulations in Organic Reactivity

While static DFT calculations provide information about the energetics of a reaction at 0 K, molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system at finite temperatures. ebsco.com MD simulations can provide insights into the role of solvent, temperature, and conformational flexibility on the reactivity of this compound. nih.govarxiv.org

Reactive molecular dynamics, using force fields like ReaxFF, can simulate bond breaking and formation, allowing for the observation of reaction pathways in real-time. ucl.ac.uk These simulations are computationally intensive but can reveal dynamic effects that are inaccessible to static models. For instance, MD can be used to explore the conformational landscape of this compound and its reaction intermediates, which can be crucial for understanding stereoselectivity. molaid.com

The combination of molecular modeling techniques provides a comprehensive picture of the factors controlling the reactivity of this compound, guiding synthetic chemists in the design of new reactions and the optimization of existing ones.

Q & A

Basic Research Questions

Q. How is 1-Iodocyclopentene synthesized and characterized in laboratory settings?

- Methodology :

- Synthesis : React cyclopentene derivatives with iodine under controlled conditions (e.g., using N-iodosuccinimide in dichloromethane at 0°C). Irradiation (e.g., UV light) may enhance substitution efficiency, as seen in reactions with acetone enolate ions yielding 72% substitution product .

- Characterization : Use -NMR and -NMR to confirm regioselectivity and iodination. Gas chromatography-mass spectrometry (GC-MS) verifies purity. Elemental analysis ensures stoichiometric accuracy.

- Data Table :

| Reaction Condition | Yield (%) | Key NMR Peaks (δ, ppm) |

|---|---|---|

| Without irradiation | 12 | 5.8 (vinyl H), 2.1–2.5 (cyclopentyl H) |

| With UV irradiation | 72 | 5.9 (vinyl H), 2.2–2.6 (cyclopentyl H) |

Q. What are the key stability considerations for this compound during storage and handling?

- Methodology :

- Stability Tests : Monitor decomposition via thin-layer chromatography (TLC) or GC under varying conditions (light, temperature, humidity). Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize iodine loss.

- Decomposition Pathways : Track iodide ion release using ion-selective electrodes or argentometric titration.

Advanced Research Questions

Q. How do reaction mechanisms of this compound with nucleophiles vary under photochemical vs. thermal conditions?

- Methodology :

- Mechanistic Probes : Compare substitution (e.g., with thiophenoxide) vs. elimination pathways. Use kinetic isotope effects (KIEs) or radical traps (e.g., TEMPO) to identify intermediates.

- Data Analysis :

- Under irradiation: Dominant substitution (72% yield with acetone enolate) due to radical intermediates .

- Thermal conditions: Competing β-hydride elimination observed in polar aprotic solvents (e.g., DMF).

- Table :

| Condition | Major Pathway | Byproduct Identified |

|---|---|---|

| UV irradiation | Substitution | Diphenyl disulfide |

| 80°C, DMF | Elimination | Cyclopentadiene |

Q. What computational approaches elucidate the electronic structure and reactivity of this compound?

- Methodology :

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (FMOs) to predict nucleophilic attack sites.

- Transition State Analysis : Use intrinsic reaction coordinate (IRC) calculations to map energy profiles for substitution vs. elimination.

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?

- Methodology :

- Systematic Parameter Variation : Test palladium catalysts (e.g., Pd(PPh) vs. Pd(OAc)) and ligands (e.g., bipyridine vs. phosphines) in Suzuki-Miyaura couplings.

- Contradiction Analysis :

- If low yields occur, check for iodine poisoning of catalysts via XPS or ICP-MS.

- Use kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

- Table :

| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd(PPh), KCO | 45 | 12 |

| Pd(OAc), SPhos | 78 | 28 |

Guidelines for Rigorous Research Design

- Experimental Reproducibility : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including solvent purity, reaction times, and characterization spectra in supplementary data .

- Ethical and Novelty Criteria : Align questions with FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and social impact .

- Data Conflict Resolution : Use control experiments (e.g., isotope labeling, parallel reactions) to isolate variables causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.